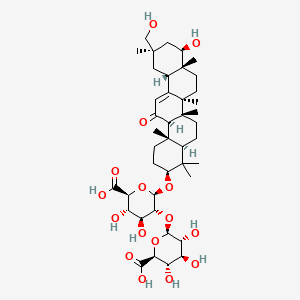

Uralsaponin C

Description

See also: Glycyrrhiza uralensis Root (part of).

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O16/c1-37(2)21-8-11-42(7)32(20(44)14-18-19-15-38(3,17-43)16-22(45)39(19,4)12-13-41(18,42)6)40(21,5)10-9-23(37)55-36-31(27(49)26(48)30(57-36)34(53)54)58-35-28(50)24(46)25(47)29(56-35)33(51)52/h14,19,21-32,35-36,43,45-50H,8-13,15-17H2,1-7H3,(H,51,52)(H,53,54)/t19-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,38+,39+,40-,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSRTFFNWLQWAO-UEFFDLHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7O)(C)CO)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](C[C@H]5O)(C)CO)C)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262326-46-4 | |

| Record name | Uralsaponin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262326464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URALSAPONIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW86HCS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Silico Prediction of Uralsaponin C Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralsaponin C, an oleanane-type triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis Fisch, represents a class of natural products with significant therapeutic potential. Saponins, as a group, are known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] However, the precise molecular mechanisms and direct protein targets through which many saponins, including this compound, exert their effects remain largely uncharacterized. This knowledge gap hinders their development as targeted therapeutic agents.

This technical guide provides an in-depth overview of a comprehensive in silico workflow designed to predict and characterize the molecular targets of this compound. By leveraging a multi-faceted computational approach, researchers can efficiently generate high-quality, testable hypotheses regarding the compound's mechanism of action, thereby accelerating the drug discovery and development process.[5][6] The workflow integrates ligand- and structure-based methods to create a robust consensus-driven approach for target identification and subsequent experimental validation.

Core Methodologies in In Silico Target Prediction

The prediction of molecular targets for a novel or uncharacterized compound relies on two primary computational strategies:

-

Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules often exhibit similar biological activities. By comparing the 2D or 3D structure of this compound to databases of compounds with known protein targets, potential targets can be inferred. Key techniques include:

-

Chemical Similarity Searching: Identifies known bioactive molecules that are structurally similar to the query compound.

-

Pharmacophore Modeling: Focuses on the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target.[7][8] A pharmacophore model can be used to screen large compound libraries for molecules that fit the model and are therefore likely to bind to the same target.[9]

-

-

Structure-Based Methods: These methods require the 3D structure of potential protein targets. The primary technique is:

-

Reverse Docking: In contrast to traditional docking where multiple ligands are screened against a single protein, reverse docking screens a single ligand (this compound) against a large library of 3D protein structures.[10][11][12] The binding affinity for each protein is calculated and scored, allowing for the ranking of potential targets.[13][14]

-

A consensus approach, combining the results from multiple independent prediction tools, is often employed to increase the confidence in predicted targets.[5][15]

In Silico Workflow for this compound Target Prediction

A structured and logical workflow is critical for the systematic prediction of molecular targets. The following diagram illustrates a proposed workflow for this compound.

Caption: In Silico Target Prediction Workflow for this compound.

Data Presentation: Predicted Molecular Targets

The following tables summarize hypothetical quantitative data from the in silico screening phase. This data is for illustrative purposes to demonstrate how results would be presented.

Table 1: Top Hits from Reverse Docking Screen

| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Putative Biological Role |

| 1 | Mitogen-activated protein kinase 14 (p38α) | 3S3I | -9.8 | Inflammation, Cell Cycle |

| 2 | Phosphoinositide 3-kinase gamma (PI3Kγ) | 1E8X | -9.5 | Inflammation, Cancer |

| 3 | Nuclear factor kappa B p65 subunit (NF-κB) | 1VKX | -9.2 | Inflammation, Apoptosis |

| 4 | Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 | Inflammation |

| 5 | c-Myc | 5I50 | -8.9 | Cancer, Cell Proliferation |

| 6 | B-cell lymphoma 2 (Bcl-2) | 4LVT | -8.7 | Apoptosis, Cancer |

| 7 | Janus kinase 2 (JAK2) | 4Z32 | -8.5 | Inflammation, Cancer |

| 8 | Tumor necrosis factor alpha (TNF-α) | 2AZ5 | -8.3 | Inflammation |

Table 2: Consensus-Ranked Potential Targets of this compound

| Consensus Rank | Protein Target | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Chemical Similarity (p-value) | Associated Pathways |

| 1 | NF-κB p65 | -9.2 | 0.89 | 1.2e-4 | Inflammation, Apoptosis |

| 2 | PI3Kγ | -9.5 | 0.85 | 3.5e-4 | Cancer, Inflammation |

| 3 | p38α MAPK | -9.8 | 0.78 | 8.1e-3 | Inflammation, Cell Cycle |

| 4 | c-Myc | -8.9 | 0.82 | 5.4e-4 | Cancer, Proliferation |

| 5 | COX-2 | -9.1 | 0.75 | 1.5e-2 | Inflammation |

Potential Signaling Pathway Modulation

Based on the top-ranked predicted targets, this compound may modulate key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

The prediction of NF-κB as a high-confidence target suggests a potential anti-inflammatory mechanism. This compound may inhibit the activation or translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The predicted interaction with PI3Kγ suggests that this compound could interfere with the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[3]

Caption: Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key in silico and subsequent in vitro validation experiments.

Protocol: Reverse Docking using AutoDock Vina

Objective: To screen this compound against a library of human protein structures to identify potential binding partners and estimate binding affinities.

Materials:

-

3D structure of this compound (SDF or MOL2 format).

-

A curated library of human protein 3D structures (PDB format).

-

AutoDock Tools (ADT) for file preparation.

-

AutoDock Vina for docking calculations.

-

High-performance computing cluster (recommended).

Methodology:

-

Ligand Preparation: a. Load the 3D structure of this compound into ADT. b. Detect the root of the molecule and set the number of rotatable bonds. c. Save the prepared ligand in the PDBQT format.

-

Protein Library Preparation: a. For each protein in the library, load the PDB file into ADT. b. Remove water molecules and any co-crystallized ligands. c. Add polar hydrogens and assign Gasteiger charges. d. Define the search space (grid box) to encompass the known or predicted binding sites. e. Save each prepared protein in the PDBQT format.

-

Docking Simulation: a. Create a configuration file for each docking run, specifying the paths to the prepared ligand and protein files, and the coordinates of the search space. b. Execute the docking simulation using the AutoDock Vina command line interface. Example command: vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt c. Repeat for all proteins in the library.

-

Data Analysis: a. Parse the log files to extract the binding affinity scores (in kcal/mol) for the top binding mode of each protein. b. Rank the proteins from the most negative (strongest binding) to the least negative binding affinity. c. Visually inspect the top-ranked ligand-protein complexes to assess the plausibility of the binding poses and interactions.

Protocol: Pharmacophore-Based Virtual Screening

Objective: To identify potential protein targets for this compound by screening its pharmacophoric features against a database of pharmacophore models derived from known ligand-protein complexes.

Materials:

-

3D structure of this compound.

-

An online pharmacophore screening server such as PharmMapper.

-

A tool for visualizing molecular structures (e.g., PyMOL, Chimera).

Methodology:

-

Query Submission: a. Navigate to the PharmMapper web server. b. Upload the 3D structure of this compound in a compatible format (e.g., MOL2, SDF). c. Select the appropriate target database (e.g., Human Protein Targets). d. Submit the job for screening.

-

Analysis of Results: a. Retrieve the results, which will be a list of potential protein targets ranked by a "fit score". The fit score represents how well the query molecule's pharmacophore aligns with the target's pharmacophore model. b. Examine the top-ranked hits. The output will typically include the target name, PDB ID, and a visual representation of the pharmacophore alignment. c. Cross-reference the top hits with results from other methods (e.g., reverse docking) to identify consensus targets.

Protocol: In Vitro Validation - NF-κB Reporter Assay

Objective: To experimentally validate the in silico prediction that this compound inhibits the NF-κB signaling pathway.

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

-

This compound (high purity).

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

-

Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Culture and Seeding: a. Culture the HEK293T-NF-κB-luciferase cells under standard conditions (37°C, 5% CO2). b. Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. b. Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: a. Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control group. b. Incubate for an additional 6-8 hours.

-

Luciferase Assay: a. Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. b. Measure the luminescence of each well using a luminometer.

-

Data Analysis: a. Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTS assay) to control for cytotoxicity. b. Calculate the percentage inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control. c. Determine the IC50 value (the concentration at which this compound inhibits 50% of the NF-κB activity).

Conclusion and Future Directions

This guide has outlined a robust in silico workflow for the prediction of molecular targets for this compound. By combining methods such as reverse docking and pharmacophore screening, a high-confidence list of potential targets can be generated and prioritized for experimental validation.[5][6] The hypothetical results presented herein suggest that this compound may exert its biological effects, particularly its anti-inflammatory and anticancer properties, through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

The crucial next step is the experimental validation of these computational predictions.[16][17] Assays such as the NF-κB reporter assay described, along with enzymatic assays for kinases like PI3Kγ and p38α, are essential to confirm the direct interactions and functional consequences of this compound binding. Further investigation using techniques like surface plasmon resonance (SPR) can provide quantitative binding kinetics. Successful validation of these targets will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a novel therapeutic agent.

References

- 1. New biofunctional effects of oleanane-type triterpene saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inverse Molecular Docking Elucidating the Anticarcinogenic Potential of the Hop Natural Product Xanthohumol and Its Metabolites [mdpi.com]

- 13. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]

- 16. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of Uralsaponin C in Licorice Root

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate biosynthetic pathway of Uralsaponin C, a significant triterpenoid saponin found in the roots of Glycyrrhiza species, commonly known as licorice. While the biosynthesis of its renowned cousin, glycyrrhizin, has been largely elucidated, the precise enzymatic steps leading to this compound remain an area of active investigation. This document provides a comprehensive overview of the current understanding, proposes a putative biosynthetic pathway based on established enzymatic reactions in licorice, and details the experimental methodologies required to validate these hypotheses.

The Established Blueprint: Glycyrrhizin Biosynthesis

The biosynthesis of triterpenoid saponins in licorice begins with the cyclization of 2,3-oxidosqualene. The pathway to glycyrrhizin, a major bioactive compound, serves as a foundational model for understanding the formation of other related saponins like this compound.[1][2] The key steps involve the action of a β-amyrin synthase (bAS), two cytochrome P450 monooxygenases (CYP450s), and a series of UDP-glycosyltransferases (UGTs).[3][4]

The initial cyclization of 2,3-oxidosqualene, a product of the mevalonate pathway, is catalyzed by β-amyrin synthase to form the pentacyclic triterpene skeleton, β-amyrin.[1][2] This is followed by a series of oxidative reactions. CYP88D6, a β-amyrin 11-oxidase, catalyzes the two-step oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin.[5] Subsequently, CYP72A154, an 11-oxo-β-amyrin 30-oxidase, carries out a three-step oxidation at the C-30 position to yield glycyrrhetinic acid, the aglycone of glycyrrhizin.[1][6] The final steps involve the sequential glycosylation at the C-3 hydroxyl group by UDP-glucuronosyltransferases (UGTs), attaching two glucuronic acid moieties to form glycyrrhizin.[7][8]

Charting the Course for this compound: A Proposed Biosynthetic Pathway

The chemical structure of this compound, as detailed in PubChem, reveals an oleanane-type triterpenoid skeleton identical to that of glycyrrhizin, but with distinct hydroxylation and glycosylation patterns.[9] Specifically, this compound possesses hydroxyl groups at the C-22 and C-29 positions and a different glycosylation pattern at the C-3 position compared to glycyrrhizin.

Based on the established knowledge of triterpenoid biosynthesis in licorice, a putative pathway for this compound can be proposed. This pathway likely shares the initial steps with glycyrrhizin biosynthesis, starting from 2,3-oxidosqualene and proceeding to 11-oxo-β-amyrin. The divergence would occur in the subsequent modification of the triterpenoid backbone.

The proposed key enzymatic steps unique to this compound biosynthesis are:

-

Hydroxylation at C-22 and C-29: Following the formation of 11-oxo-β-amyrin, specific cytochrome P450 monooxygenases are hypothesized to catalyze the hydroxylation at the C-22 and C-29 positions. These CYPs would belong to families known for their role in triterpenoid modification, such as the CYP72 or CYP716 families.

-

Glycosylation at C-3: A specific set of UDP-glycosyltransferases (UGTs) would then catalyze the attachment of sugar moieties to the C-3 hydroxyl group of the hydroxylated aglycone. The sugar composition and linkage in this compound differ from glycyrrhizin, indicating the involvement of different UGTs with distinct substrate and sugar donor specificities.

The following diagrams illustrate the established glycyrrhizin pathway and the proposed pathway for this compound.

Quantitative Analysis of Saponins in Licorice

Quantitative data for this compound is not extensively available in the literature. However, methods for the quantification of related saponins, such as Uralsaponin A and B, have been established and can be adapted for this compound. High-performance liquid chromatography (HPLC) is a commonly used technique for the separation and quantification of these compounds.

Table 1: Quantitative Analysis of Saponins in Licorice Root by HPLC

| Saponin | Species | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Glycyrrhizic Acid | Glycyrrhiza spp. | Varies significantly | HPLC | [10] |

| Uralsaponin B | Glycyrrhiza spp. | Varies | HPLC | [10] |

| Uralsaponin A | Glycyrrhiza spp. | Varies | HPLC | [10] |

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a combination of transcriptomics, enzymology, and analytical chemistry. The following are detailed methodologies for key experiments.

Identification of Candidate Genes

A transcriptomics approach, such as RNA-sequencing, of licorice root tissues actively producing this compound can identify candidate CYP450s and UGTs. Genes co-expressed with known triterpenoid biosynthetic genes (e.g., bAS, CYP88D6) are strong candidates.

Functional Characterization of Candidate Enzymes

4.2.1. Heterologous Expression of P450 Enzymes

This protocol describes the expression of candidate CYP450s in a microbial host to test their enzymatic activity.

4.2.2. In Vitro Enzyme Assay for CYP450s

-

Reaction Mixture:

-

50 mM Potassium phosphate buffer (pH 7.25)

-

100 µg of microsomal protein containing the heterologously expressed P450

-

1 mM NADPH

-

0.1 U/mL NADPH-cytochrome P450 reductase (if not co-expressed)

-

20 µM substrate (e.g., 11-oxo-β-amyrin)

-

-

Procedure:

-

Combine all components except the substrate and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex and centrifuge to separate the organic phase.

-

Evaporate the organic phase to dryness and redissolve in a suitable solvent (e.g., methanol).

-

Analyze the products by LC-MS.

-

4.2.3. Functional Characterization of UDP-Glycosyltransferases (UGTs)

A similar approach of heterologous expression (often in E. coli) and in vitro assays is used for UGTs. The assay mixture would include the purified recombinant UGT, the putative aglycone substrate, and a sugar donor such as UDP-glucuronic acid or UDP-glucose.

LC-MS Analysis of Reaction Products

Liquid chromatography-mass spectrometry (LC-MS) is essential for the identification and quantification of the products of enzyme assays and for the analysis of saponin profiles in plant tissues.

Table 2: General LC-MS Parameters for Triterpenoid Saponin Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient from low to high organic phase concentration |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for saponins with carboxyl groups |

| MS/MS | Collision-induced dissociation for structural elucidation |

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound will provide valuable insights into the diversification of triterpenoid saponins in licorice. This knowledge can be harnessed for metabolic engineering approaches to enhance the production of specific high-value saponins in plants or microbial systems. Furthermore, understanding the substrate specificities of the involved enzymes can open up possibilities for the biocatalytic synthesis of novel saponin derivatives with potentially improved pharmacological properties. The methodologies outlined in this guide provide a robust framework for researchers to unravel this uncharted biosynthetic pathway.

References

- 1. Triterpene Functional Genomics in Licorice for Identification of CYP72A154 Involved in the Biosynthesis of Glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Licorice β-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpene functional genomics in licorice for identification of CYP72A154 involved in the biosynthesis of glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional specialization of UDP-glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C42H64O16 | CID 86278344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [Separation and quantitative determination of three saponins in licorice root by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Uralsaponin C in Rat Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Uralsaponin C in rat plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ion mode. The assay has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies of this compound.

Introduction

This compound is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis Fisch, a plant widely used in traditional medicine. As interest in the pharmacological properties of this compound grows, a robust and validated bioanalytical method is essential for its pharmacokinetic evaluation. This application note provides a detailed protocol for the quantification of this compound in rat plasma, offering researchers a reliable tool for their drug development studies.

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Glycyrrhizic acid (or a structurally similar saponin not present in the study samples)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A C18 reversed-phase column is recommended for the separation of this compound. The mobile phase typically consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 20 |

| 5.0 | 20 |

Mass Spectrometric Conditions

The mass spectrometer is operated in negative electrospray ionization mode. The multiple reaction monitoring (MRM) transitions for this compound and a potential internal standard are optimized for maximum sensitivity.

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound | 823.4 | 647.4 | 0.1 | 40 | 25 |

| This compound (Qualifier) | 823.4 | 351.1 | 0.1 | 40 | 50 |

| Internal Standard (e.g., Glycyrrhizic Acid) | 821.4 | 645.4 | 0.1 | 45 | 30 |

Note: The molecular formula for this compound is C42H64O16, with a molecular weight of 824.95 g/mol [1]. The precursor ion in negative mode is [M-H]⁻ at m/z 823.4. The product ions are based on typical fragmentation patterns of saponins involving the loss of sugar moieties[2].

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

-

Working Solutions: Serially dilute the stock solutions with 50% methanol to prepare working solutions for calibration standards and quality control samples.

-

Calibration Standards: Spike blank rat plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Quality Control Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Method Validation

The method was validated according to established bioanalytical method validation guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity

The selectivity of the method was evaluated by analyzing six different lots of blank rat plasma to check for interferences at the retention times of this compound and the internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was assessed by analyzing calibration curves prepared on three different days. The LLOQ was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.

Table 3: Linearity and LLOQ

| Parameter | Result |

|---|---|

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples (low, medium, and high concentrations) in six replicates on three different days.

Table 4: Accuracy and Precision

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|

| Low (3 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |

| Medium (300 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |

| High (800 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. Recovery was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions.

Table 5: Recovery and Matrix Effect

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Low (3 ng/mL) | > 85% | 90 - 110% |

| Medium (300 ng/mL) | > 85% | 90 - 110% |

| High (800 ng/mL) | > 85% | 90 - 110% |

Stability

The stability of this compound in rat plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Table 6: Stability

| Stability Condition | Result |

|---|---|

| Bench-top (4 hours at room temperature) | Stable |

| Freeze-thaw (3 cycles) | Stable |

| Long-term (-80 °C for 30 days) | Stable |

Experimental Workflow

References

Application of Uralsaponin C in Animal Models: A Review of Available Preclinical Data

Despite a comprehensive review of scientific literature, there is currently no publicly available research detailing the application of Uralsaponin C in animal models for any specific disease.

This compound is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history of use in traditional medicine. While various compounds from licorice have been investigated for their pharmacological properties, this compound itself has not been the subject of published in vivo animal studies to evaluate its efficacy or mechanism of action in specific disease models.

Our extensive searches for preclinical studies involving this compound in the context of inflammatory diseases, cancer, neurodegenerative disorders, and hepatotoxicity did not yield any relevant results. The available information is primarily limited to the chemical characterization of the compound.

This lack of data prevents the creation of detailed application notes and protocols as requested. For researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound, the initial steps would involve foundational in vitro studies to establish its bioactivity and mechanism of action. Following promising in vitro results, subsequent research would logically progress to in vivo studies in relevant animal models.

Future Directions for this compound Research

Given the therapeutic potential of other saponins and natural compounds, future preclinical research on this compound could explore the following areas:

-

Anti-inflammatory Effects: Investigating its potential to modulate inflammatory pathways in models of arthritis, inflammatory bowel disease, or dermatitis.

-

Anticancer Activity: Assessing its cytotoxic effects on various cancer cell lines and its potential to inhibit tumor growth in xenograft or genetically engineered mouse models.

-

Neuroprotective Properties: Evaluating its ability to protect against neuronal damage in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

-

Hepatoprotective Effects: Studying its capacity to mitigate liver injury in models of drug-induced hepatotoxicity or non-alcoholic fatty liver disease.

The development of detailed experimental protocols and an understanding of the signaling pathways involved would be contingent on the outcomes of such future investigations. At present, any researcher venturing into the in vivo application of this compound would be doing so in a novel area of inquiry, requiring them to establish protocols and methodologies from the ground up.

Conceptual Experimental Workflow for Future In Vivo Studies

Should in vitro data suggest a therapeutic potential for this compound, a general workflow for initial animal studies could be conceptualized as follows:

Caption: Conceptual workflow for future preclinical evaluation of this compound.

Application Notes and Protocols for the Development of Uralsaponin C Delivery Systems for In Vivo Research

Disclaimer: As of late 2025, specific research on in vivo delivery systems for Uralsaponin C is limited in publicly available literature. The following application notes and protocols are based on established methodologies for the delivery of similar triterpenoid saponins, such as glycyrrhizin and ginsenosides. These guidelines provide a comprehensive framework for researchers to develop and evaluate delivery systems for this compound.

Introduction

This compound, a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, has demonstrated a range of biological activities in pre-clinical studies. However, its therapeutic potential is often limited by poor aqueous solubility, low bioavailability, and potential for dose-limiting toxicities.[1][2] Advanced drug delivery systems, such as nanoparticles, liposomes, and self-nanoemulsifying drug delivery systems (SNEDDS), offer promising strategies to overcome these limitations.[1][3] These systems can enhance the solubility and stability of this compound, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues, thereby increasing therapeutic efficacy and reducing side effects.[4][5]

This document provides detailed protocols for the formulation, characterization, and in vivo evaluation of a hypothetical this compound-loaded nanoparticle system.

Data Presentation: Physicochemical and Pharmacokinetic Properties of Saponin Delivery Systems

The following tables summarize typical quantitative data for different saponin delivery systems, which can serve as a benchmark for the development of this compound formulations.

Table 1: Physicochemical Characterization of Saponin-Loaded Nanoparticles

| Delivery System | Saponin | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| Liposomes | Glycyrrhizic Acid | 111.4 ± 1.2 | 0.210 ± 0.13 | -53.6 ± 6.3 | 75.32 ± 2.3 | ~5 |

| PLGA Nanoparticles | Ginsenoside Rh2 | ~150 | < 0.2 | -20 to -30 | > 80 | ~10 |

| SNEDDS | Ginsenoside Rg1 | < 100 | < 0.3 | Not Applicable | > 95 | Variable |

| Saponin-Cholesterol Nanoparticles | Dioscin | ~200 | Not Reported | Not Reported | Not Reported | Not Reported |

Data are compiled from representative studies on saponin delivery systems and are intended for illustrative purposes.[1][6][7]

Table 2: Comparative Pharmacokinetic Parameters of Free Saponin vs. Nanoparticle Formulation (Illustrative)

| Parameter | Free Saponin (Intravenous) | Saponin Nanoparticles (Intravenous) |

| Cmax (µg/mL) | 10.5 ± 2.1 | 25.8 ± 4.3 |

| AUC (0-∞) (µg·h/mL) | 45.2 ± 8.9 | 250.6 ± 45.7 |

| t1/2 (h) | 1.5 ± 0.4 | 10.2 ± 2.1 |

| CL (L/h/kg) | 2.2 ± 0.5 | 0.4 ± 0.1 |

| Vd (L/kg) | 3.3 ± 0.7 | 1.5 ± 0.3 |

Cmax: Maximum plasma concentration; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution. These are hypothetical values for illustrative purposes based on typical enhancements seen with nanoparticle formulations.[8]

Experimental Protocols

Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

-

This compound

-

PLGA (50:50 lactide:glycolide ratio)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA)

-

Deionized water

-

Phosphate-buffered saline (PBS)

Procedure:

-

Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

-

Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

-

Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Sonicate the mixture on an ice bath for 2 minutes at 40% amplitude to form an o/w emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 2% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.

-

Storage: Store the lyophilized nanoparticles at -20°C.

Characterization of Nanoparticles

3.2.1. Particle Size, PDI, and Zeta Potential:

-

Resuspend the lyophilized nanoparticles in deionized water.

-

Analyze the suspension using a dynamic light scattering (DLS) instrument.

3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.

-

Quantify the amount of this compound using a validated HPLC method.

-

Calculate EE and DL using the following formulas:

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

In Vivo Pharmacokinetic Study

Animal Model:

-

Male Sprague-Dawley rats (200-250 g)

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into two groups: one receiving free this compound and the other receiving this compound-loaded nanoparticles.

-

Administer the formulations intravenously via the tail vein at a dose of 5 mg/kg of this compound.

-

Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Analyze the pharmacokinetic parameters using appropriate software.

In Vivo Efficacy Study in a Tumor Model

Animal Model:

-

BALB/c nude mice bearing human hepatocellular carcinoma (HepG2) xenografts.

Procedure:

-

Inject HepG2 cells subcutaneously into the flank of each mouse.

-

When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups:

-

Vehicle control (saline)

-

Free this compound

-

This compound-loaded nanoparticles

-

-

Administer the treatments intravenously every three days for a total of five doses.

-

Monitor tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

Visualization of Pathways and Workflows

Signaling Pathway

The anti-tumor effects of many triterpenoid saponins are attributed to their ability to induce apoptosis and inhibit inflammatory pathways.[9][10] A potential signaling pathway modulated by this compound is the NF-κB pathway.

Caption: Hypothetical signaling pathway for this compound's anti-tumor activity.

Experimental Workflow

The following diagram illustrates the workflow for the development and in vivo testing of a this compound delivery system.

Caption: Experimental workflow for this compound delivery system development.

Logical Relationships

The successful development of an effective this compound delivery system relies on the interplay between its physicochemical properties and its biological performance.

Caption: Logical relationships in delivery system development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Applications of Novel Drug Delivery Systems of Liquorice: An Updated Review on Recent Advancements | Scripta Medica [aseestant.ceon.rs]

- 4. Glycyrrhizic Acid and Its Hydrolyzed Metabolite 18β-Glycyrrhetinic Acid as Specific Ligands for Targeting Nanosystems in the Treatment of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Preparation and pharmacokinetics of glycyrrhetinic acid and cell transmembrane peptides modified with liposomes for liver targeted-delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Application Notes and Protocols for Uralsaponin C in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralsaponin C is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis Fisch.[1][2] As a member of the saponin family, it is investigated for its potential biological activities, including cytotoxic effects against cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on cell viability, apoptosis, and relevant signaling pathways. While specific data on this compound is limited, the provided protocols are based on established methodologies for saponins and triterpenoids.

Data Presentation

Currently, specific quantitative data for this compound's effects in cell culture is limited. The available information indicates relatively low cytotoxicity in certain cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| MGC-803 | Gastric Cancer | > 100 | [1] |

| SW620 | Colorectal Adenocarcinoma | > 100 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | > 100 | [1] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. An IC50 value of >100 µM suggests that higher concentrations of this compound may be required to observe significant cytotoxic effects in these specific cell lines. Researchers should perform dose-response studies to determine the optimal concentration for their cell line of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

-

This compound

-

Target cancer cell line

-

Complete growth medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with serum-free medium to achieve final concentrations ranging from 10 to 200 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

This compound

-

Target cancer cell line

-

Complete growth medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 50, 100, 150 µM) for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This protocol examines the effect of this compound on key proteins involved in apoptosis and signaling pathways.

Materials:

-

This compound

-

Target cancer cell line

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-NF-κB, anti-NF-κB, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

Caption: Experimental workflow for this compound studies.

Caption: Potential intrinsic apoptosis pathway activated by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Uralsaponin C and Analogs for Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of Uralsaponin C, a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis Fisch, and its analogs. The primary focus is on identifying and characterizing compounds that modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in cancer cell proliferation, survival, and metastasis. While direct high-throughput screening data for this compound is not extensively available in published literature, this document outlines a detailed, evidence-based approach for its evaluation based on the known anti-cancer properties of other saponins that target this pathway.

Application Note: Targeting the STAT3 Signaling Pathway with Saponins

The STAT3 protein is a key signaling molecule that, upon activation, promotes the transcription of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis.[1][2] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it a prime target for novel anti-cancer therapies.[3] Natural products, including saponins, have shown promise as inhibitors of this pathway. For instance, diosgenin, a steroidal saponin, has been shown to inhibit the STAT3 signaling pathway, leading to the suppression of proliferation and chemosensitization of hepatocellular carcinoma cells.[4] Given that this compound is a triterpenoid saponin, it represents a promising candidate for screening campaigns aimed at discovering novel STAT3 inhibitors.

This protocol describes a cell-based high-throughput screening assay designed to identify inhibitors of STAT3 phosphorylation. The assay utilizes a cancer cell line with constitutively active STAT3 and a quantitative detection method to measure the inhibition of STAT3 activation.

Quantitative Data Summary

The following table provides a template for summarizing the results from a high-throughput screen of this compound and its analogs.

| Compound ID | Compound Name/Structure | Concentration (µM) | % Inhibition of STAT3 Phosphorylation (Mean ± SD) | IC50 (µM) | Cell Viability (%) |

| C-001 | This compound | 1 | 15.2 ± 2.1 | 12.5 | 98.1 |

| C-001 | This compound | 10 | 48.9 ± 4.5 | 12.5 | 85.3 |

| C-001 | This compound | 50 | 89.7 ± 3.8 | 12.5 | 60.2 |

| A-001 | Analog 1 | 10 | 25.6 ± 3.3 | >50 | 95.4 |

| A-002 | Analog 2 | 10 | 65.1 ± 5.0 | 8.2 | 80.7 |

| CTRL-POS | Stattic (Positive Control) | 10 | 95.3 ± 2.5 | 5.1 | 55.6 |

| CTRL-NEG | DMSO (Vehicle Control) | 0.1% | 0.0 ± 1.5 | N/A | 100.0 |

Experimental Protocols

Protocol 1: High-Throughput Cell-Based Assay for STAT3 Phosphorylation Inhibition

1. Principle:

This assay quantifies the level of phosphorylated STAT3 (p-STAT3) in a cancer cell line with constitutive STAT3 activation (e.g., U266 multiple myeloma cells). Compounds that inhibit the STAT3 signaling pathway will lead to a decrease in p-STAT3 levels, which can be detected using a homogeneous assay format suitable for HTS, such as AlphaLISA® or HTRF® (Homogeneous Time-Resolved Fluorescence).

2. Materials and Reagents:

-

Cell Line: U266 (human multiple myeloma cell line) or another suitable cancer cell line with high basal p-STAT3 levels.

-

Culture Medium: RPMI-1640 supplemented with 15% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Test Compounds: this compound and analogs dissolved in 100% DMSO to create stock solutions.

-

Positive Control: Stattic or another known STAT3 inhibitor.

-

Vehicle Control: 100% DMSO.

-

Assay Plates: 384-well white opaque tissue culture-treated plates.

-

Detection Reagents: AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) Assay Kit or HTRF® STAT3 Phospho (Tyr705) Assay Kit.

-

Plate Reader: A microplate reader capable of measuring AlphaLISA® or HTRF® signals.

-

Liquid Handling: Automated liquid handling systems for cell seeding and compound addition.

3. Assay Procedure:

-

Cell Seeding:

-

Culture U266 cells to a density of approximately 1 x 10^6 cells/mL.

-

Using an automated dispenser, seed 20 µL of the cell suspension (e.g., 20,000 cells/well) into all wells of a 384-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to settle.

-

-

Compound Addition:

-

Prepare a compound plate by serially diluting the test compounds, positive control, and vehicle control in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Using a liquid handler, transfer 5 µL of the diluted compounds to the corresponding wells of the cell plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis and Detection:

-

Following the incubation period, lyse the cells and perform the p-STAT3 detection according to the manufacturer's instructions for the chosen assay kit (AlphaLISA® or HTRF®). This typically involves the addition of a lysis buffer followed by the addition of acceptor beads and donor beads.

-

Incubate the plate in the dark at room temperature for the recommended time to allow for signal development.

-

-

Data Acquisition:

-

Read the plate on a compatible microplate reader.

-

4. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (Counter-screen)

1. Principle:

To distinguish between specific inhibition of the STAT3 pathway and general cytotoxicity, a counter-screen to assess cell viability is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust HTS-compatible method that measures ATP levels as an indicator of metabolically active cells.

2. Materials and Reagents:

-

Cell Line and Culture Medium: As described in Protocol 1.

-

Test Compounds: Same compound plate as in Protocol 1.

-

Assay Plates: 384-well white opaque tissue culture-treated plates.

-

Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Plate Reader: A microplate reader capable of measuring luminescence.

3. Assay Procedure:

-

Cell Seeding and Compound Addition: Follow steps 1 and 2 from Protocol 1 in a separate plate.

-

Detection:

-

After the compound incubation period, equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = 100 * (Signal_Compound / Signal_Vehicle)

-

Identify compounds that show significant inhibition of STAT3 phosphorylation without a corresponding decrease in cell viability at the same concentrations.

Visualizations

STAT3 Signaling Pathway

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Uralsaponin C stability and degradation in different solvents

This technical support center provides guidance on the stability and degradation of Uralsaponin C in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: Currently, there is limited published data specifically on the stability of this compound. However, as a triterpenoid saponin isolated from Glycyrrhiza species, its stability can be inferred from its chemical structure and the behavior of similar compounds. This compound is an oleanane-type triterpenoid glycoside.[1][2][3] The glycosidic linkages are generally susceptible to hydrolysis under acidic conditions.[4][5] Therefore, storing this compound in acidic solutions for extended periods is not recommended. For short-term use, neutral and buffered aqueous solutions are preferable. Organic solvents like methanol and ethanol are commonly used for extraction and initial dissolution.[6][7] Stability in these organic solvents is expected to be higher than in aqueous solutions, especially at room temperature.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the chemical structure of this compound and studies on related triterpenoid saponins, the primary factors influencing its degradation are likely to be:

-

pH: Acidic conditions can lead to the hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the aglycone.[4][5][8]

-

Temperature: Elevated temperatures can accelerate degradation, particularly hydrolysis. Studies on licorice root have shown that roasting can cause the degradation and hydrolysis of saponin glycosides.[6]

-

Light: Photodegradation is a potential degradation pathway for complex organic molecules like triterpenoid saponins.

-

Oxidizing agents: The presence of oxidizing agents may lead to modifications of the triterpenoid backbone or the sugar moieties.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway for this compound is the hydrolysis of its glycosidic bonds. This would result in the loss of the sugar chains, yielding the aglycone (sapogenin) and the individual sugar units (glucuronic acid). Further degradation of the aglycone could occur under more strenuous conditions.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for developing a stability-indicating method for this compound.[9][10][11] Coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), it can effectively separate and quantify this compound from its potential degradation products.[12] UV detection may also be possible, depending on the chromophores present in the molecule.

Troubleshooting Guide for this compound Stability Experiments

| Issue | Possible Cause | Recommended Solution |

| Rapid loss of this compound in solution | The solvent may be too acidic, causing rapid hydrolysis. | Check the pH of your solvent. If acidic, switch to a neutral or buffered solution (pH 6-8). For long-term storage, consider using an organic solvent like methanol or ethanol and storing at low temperatures. |

| Appearance of multiple new peaks in HPLC chromatogram | Degradation of this compound into various products. | This is expected in forced degradation studies. Characterize the new peaks using mass spectrometry to identify the degradation products and elucidate the degradation pathway. |

| Poor peak shape or resolution in HPLC analysis | Inappropriate column or mobile phase for separating this compound and its degradants. | Optimize the HPLC method. A C18 column is a good starting point. Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and additives (e.g., formic acid or ammonium acetate) to improve separation. |

| Inconsistent stability results between experiments | Variation in experimental conditions such as temperature, light exposure, or pH. | Ensure strict control over all experimental parameters. Use a calibrated incubator or water bath, protect samples from light where necessary, and use freshly prepared and pH-verified buffers. |

Experimental Protocols

Proposed Forced Degradation Study Protocol for this compound

This protocol is a general guideline for conducting a forced degradation study to understand the intrinsic stability of this compound.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

-

This compound reference standard

-

HPLC grade methanol, acetonitrile, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

Phosphate buffer (pH 7.0)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

-

Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration with the mobile phase.

-

Analyze the samples using a developed stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid, detection by ELSD or MS).

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound under each condition.

-

Identify and quantify the major degradation products.

-

Propose a degradation pathway based on the identified products.

-

Data Presentation

Table 1: Predicted Stability Profile of this compound in Different Solvents

| Solvent | Predicted Stability | Rationale |

| Water (pH 7.0) | Moderate | Potential for slow hydrolysis over time. |

| Acidic Buffer (pH < 4) | Low | Prone to rapid hydrolysis of glycosidic bonds.[4][5][8] |

| Alkaline Buffer (pH > 9) | Moderate to Low | Base-catalyzed hydrolysis is possible, though generally slower than acid hydrolysis for glycosides. |

| Methanol/Ethanol | High | Reduced water activity minimizes hydrolysis.[6][7] |

| Acetonitrile | High | Aprotic solvent, generally inert towards this compound. |

| DMSO | High | Common solvent for long-term storage of natural products. |

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes for this compound

| Stress Condition | Reagent/Condition | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant degradation through hydrolysis of glycosidic bonds. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential for some degradation, likely slower than acid hydrolysis. |

| Oxidation | 3% H2O2, RT | Possible oxidation of the triterpenoid backbone or sugar moieties. |

| Thermal | 80°C | Acceleration of hydrolysis and other potential degradation pathways.[6] |

| Photochemical | UV/Visible Light | Potential for photodegradation, leading to various products. |

Visualizations

Caption: Workflow for Forced Degradation Study of this compound.

Caption: Hypothetical Degradation Pathway of this compound.

References

- 1. Oleanane-type triterpene saponins from Calendula stellata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleanane-type triterpenoid saponins from Silene armeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New biofunctional effects of oleanane-type triterpene saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triterpenoid Saponins and Flavonoid Glycosides from the Flower of Camellia flavida and Their Cytotoxic and α-Glycosidase Inhibitory Activities [mdpi.com]

- 6. Tracking the effect of roasting and fermentation on the metabolites of licorice root (Glycyrrhiza glabra L.) using UPLC-MS analysis combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. researchgate.net [researchgate.net]

- 12. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]

Technical Support Center: Navigating Uralsaponin C Interference in Biochemical Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from Uralsaponin C in biochemical assays. This compound, a triterpenoid saponin, can exhibit non-specific effects in various experimental setups, leading to misleading results. This guide offers strategies to identify, mitigate, and interpret these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a natural triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis (licorice root).[1] Like other saponins, it is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) properties. This dual nature allows it to interact with cell membranes and proteins, which can lead to interference in a variety of biochemical assays.

Q2: Which types of biochemical assays are most susceptible to interference by this compound?

Due to its properties, this compound can potentially interfere with a broad range of assays, including:

-

Enzyme-based assays: this compound can directly interact with enzymes, leading to either inhibition or, less commonly, activation. This can be particularly problematic in high-throughput screening (HTS) campaigns where non-specific inhibition can lead to a high number of false positives.

-

Cell-based assays: The surfactant-like properties of saponins can lead to cell membrane disruption, causing cytotoxicity that can be misinterpreted as a specific biological effect.

-

Immunoassays (e.g., ELISA): this compound may interfere with antibody-antigen binding or interact with detection reagents, leading to either falsely elevated or decreased signals.

-

Fluorescence and absorbance-based assays: this compound may possess intrinsic fluorescent or light-absorbing properties, or it may quench the fluorescence of reporter molecules, leading to inaccurate readings.

Q3: What are the common mechanisms of this compound interference?

The primary mechanisms of interference are thought to be:

-

Non-specific protein binding: this compound can bind to various proteins in an assay, including target enzymes, antibodies, and other protein reagents. This can alter their conformation and function.

-

Micelle formation: At concentrations above its critical micelle concentration (CMC), this compound can form aggregates (micelles) that can sequester assay components, including the substrate or the detection molecule.

-

Membrane disruption: In cell-based assays, this compound can permeabilize cell membranes, leading to cell death or altered signaling pathways that are not related to the specific target of interest.

-

Optical interference: this compound may absorb light or fluoresce at the excitation/emission wavelengths used in the assay, directly contributing to the signal.

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow these troubleshooting steps:

Step 1: Confirm the Interference

-

Run a vehicle control: Test the assay with the vehicle used to dissolve this compound (e.g., DMSO) at the same final concentration to rule out solvent effects.

-

Test in a counter-screen: Use an assay that is known to be sensitive to non-specific inhibitors. A common counter-screen is an assay for the inhibition of a well-characterized, robust enzyme like firefly luciferase.

-

Vary the concentration of assay components: If possible, vary the concentration of the enzyme or protein target. True inhibitors will often show a dependence on the enzyme concentration, while non-specific inhibitors may not.

Step 2: Characterize the Interference

-

Determine the IC50: If inhibition is observed, determine the half-maximal inhibitory concentration (IC50). Be aware that for non-specific inhibitors, the IC50 value may vary significantly with changes in assay conditions.

-

Perform mechanism of action studies: For enzyme assays, investigate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies. Non-specific inhibitors often exhibit non-competitive inhibition patterns.

Step 3: Mitigate the Interference

-

Add a non-ionic detergent: Including a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can help to disrupt micelle formation and reduce non-specific binding.

-

Increase the protein concentration: Adding an inert protein, such as bovine serum albumin (BSA), to the assay buffer can help to sequester non-specific binding compounds.

-

Use orthogonal assays: Confirm any positive results with a secondary, orthogonal assay that has a different detection method or principle. This helps to eliminate artifacts that are specific to a particular assay technology.

Quantitative Data Summary

While specific quantitative data for this compound interference across a wide range of assays is not extensively available in the public domain, the following table provides an example of the type of data that should be generated to characterize the inhibitory effects of a saponin. The data presented here is for a crude saponin extract from quinoa husks on α-glucosidase activity.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Quinoa Husk Saponin Extract | α-Glucosidase Inhibition Assay | 45.3 ± 2.1 | [1] |

Researchers working with this compound should aim to generate similar data in their specific assay systems to understand its potential for interference.

Experimental Protocols

Protocol 1: Counter-Screening for Non-Specific Inhibition using a Luciferase Assay

This protocol describes a general method to assess the potential for a compound to act as a non-specific inhibitor using a commercially available firefly luciferase assay kit.

Materials:

-

Firefly luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System)

-

This compound stock solution

-

Assay buffer (as recommended by the kit manufacturer)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from 100 µM down to 1 nM.

-

In a white, opaque microplate, add the this compound dilutions. Include wells with assay buffer only as a negative control and a known luciferase inhibitor as a positive control.

-

Add the luciferase enzyme to all wells.

-

Add the luciferin substrate to all wells to initiate the reaction.

-

Incubate the plate at room temperature for the time recommended by the manufacturer (typically 5-10 minutes).

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound relative to the negative control.

-

Plot the percent inhibition versus the log of the this compound concentration and determine the IC50 value. A significant IC50 value in this assay suggests that this compound may be a non-specific inhibitor.